Cas no 33979-15-6 ([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR)-)
33979-15-6 structure
Product Name:[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR)-
CAS-Nr.:33979-15-6
MF:C21H27NO7
MW:405.441586732864
CID:311340
PubChem ID:21606566
Update Time:2025-04-19
[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR)-
- Clivorine
- (1R,6R,7S,11Z)-6,7,14-Trimethyl-3,8,17-trioxo-4-vinyl-2,9-dioxa-1 4-azabicyclo[9.5.1]heptadeca-4,11-dien-7-yl acetate
- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,...
- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,1
- DTXSID3020334
- SCHEMBL15122611
- (8xi,12S,13S,14Z)-12-(acetyloxy)-4-methyl-11,16-dioxo-14,21-didehydrosenecionan-4-ium-8-olate
- 33979-15-6
- (1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate
- Clivoline
-
- Inchi: 1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1
- InChI-Schlüssel: YEGVHSDONMXATH-LKVOMWJFSA-N
- Lächelt: [O-]C12C3COC([C@](C)([C@@H](C)C=C(C=C)C(=O)O[C@@H]1CC[N+]2(C)CC=3)OC(C)=O)=O |t:10|
Berechnete Eigenschaften
- Genaue Masse: 405.17900
- Monoisotopenmasse: 405.17875220g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 3
- Komplexität: 831
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 102Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2863 (rough estimate)
- Schmelzpunkt: 149°C
- Siedepunkt: 527.53°C (rough estimate)
- Brechungsindex: 1.5614 (estimate)
- PSA: 99.21000
- LogP: 1.29420
[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF89689-5mg |
Clivorine |
33979-15-6 | 98% | 5mg |
$1036.00 | 2025-07-04 | |
| Key Organics Ltd | FS-6729-5mg |
Clivorine |
33979-15-6 | >95% | 5mg |
£629.00 | 2025-07-04 |
[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR)- Verwandte Literatur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
33979-15-6 ([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR)-) Verwandte Produkte
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